Cas no 937602-86-3 (1-(2,2-Difluoroethoxy)-2-nitrobenzene)
1-(2,2-Difluoroethoxy)-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-Difluoroethoxy)-2-nitrobenzene
- SCHEMBL10320838
- 1-(2,2-difluoroethoxy)-2-nitro-benzene
- 1-(2,2-difluoro-ethoxy)-2-nitro-benzene
- EN300-231028
- STK351314
- CS-0269460
- AKOS000314319
- 937602-86-3
-
- MDL: MFCD08696590
- Inchi: 1S/C8H7F2NO3/c9-8(10)5-14-7-4-2-1-3-6(7)11(12)13/h1-4,8H,5H2
- InChI Key: MMBPOWLRKHSHPW-UHFFFAOYSA-N
- SMILES: FC(COC1C=CC=CC=1[N+](=O)[O-])F
Computed Properties
- Exact Mass: 203.03939941Da
- Monoisotopic Mass: 203.03939941Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 55.1Ų
1-(2,2-Difluoroethoxy)-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-231028-1g |
1-(2,2-difluoroethoxy)-2-nitrobenzene |
937602-86-3 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-231028-5g |
1-(2,2-difluoroethoxy)-2-nitrobenzene |
937602-86-3 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-231028-10g |
1-(2,2-difluoroethoxy)-2-nitrobenzene |
937602-86-3 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-231028-0.05g |
1-(2,2-difluoroethoxy)-2-nitrobenzene |
937602-86-3 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-231028-0.1g |
1-(2,2-difluoroethoxy)-2-nitrobenzene |
937602-86-3 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-231028-0.25g |
1-(2,2-difluoroethoxy)-2-nitrobenzene |
937602-86-3 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-231028-0.5g |
1-(2,2-difluoroethoxy)-2-nitrobenzene |
937602-86-3 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-231028-1.0g |
1-(2,2-difluoroethoxy)-2-nitrobenzene |
937602-86-3 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-231028-2.5g |
1-(2,2-difluoroethoxy)-2-nitrobenzene |
937602-86-3 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
| Enamine | EN300-231028-5.0g |
1-(2,2-difluoroethoxy)-2-nitrobenzene |
937602-86-3 | 95% | 5.0g |
$2110.0 | 2024-06-20 |
1-(2,2-Difluoroethoxy)-2-nitrobenzene Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1-(2,2-Difluoroethoxy)-2-nitrobenzene
Professional Introduction to Compound with CAS No. 937602-86-3 and Product Name: 1-(2,2-Difluoroethoxy)-2-nitrobenzene
1-(2,2-Difluoroethoxy)-2-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 937602-86-3, is a fluorinated aromatic nitro compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, exhibits a range of potential applications that stem from its chemical reactivity and electronic properties. The presence of both fluoro and nitro substituents in its molecular framework imparts distinct characteristics that make it a subject of interest for researchers exploring novel synthetic pathways and functional materials.
The structure of 1-(2,2-Difluoroethoxy)-2-nitrobenzene consists of a benzene ring substituted with a nitro group at the 2-position and an ethoxy group at the 1-position, where the ethoxy group is further fluorinated at both carbon atoms. This specific arrangement of substituents contributes to its reactivity and makes it a valuable intermediate in organic synthesis. The fluorine atoms introduce electron-withdrawing effects, which can influence the electronic properties of the aromatic ring, while the nitro group provides a site for further functionalization through reduction or nucleophilic substitution reactions.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability when incorporated into drug molecules. The synthesis of 1-(2,2-Difluoroethoxy)-2-nitrobenzene typically involves multi-step organic reactions, starting from commercially available precursors such as nitrobenzene or difluoroethyl halides. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and selectivity in its preparation.
One of the most compelling aspects of 1-(2,2-Difluoroethoxy)-2-nitrobenzene is its potential as a building block in medicinal chemistry. The nitro group can be readily converted into amine functionalities through catalytic hydrogenation, yielding 1-(2,2-Difluoroethoxy)aniline, which is a precursor for various pharmacologically active compounds. Additionally, the electron-deficient nature of the aromatic ring due to the combined effects of the nitro and fluoro groups makes it an attractive candidate for further derivatization into heterocyclic structures or complex molecular architectures.
Recent studies have highlighted the utility of 1-(2,2-Difluoroethoxy)-2-nitrobenzene in the development of novel agrochemicals. Its structural motif is reminiscent of certain bioactive molecules that exhibit herbicidal or fungicidal properties. Researchers have explored its derivatives as potential candidates for next-generation crop protection agents, leveraging the stability conferred by fluorine atoms to enhance their environmental persistence while maintaining efficacy against target pests.
The fluorinated ethoxy group in 1-(2,2-Difluoroethoxy)-2-nitrobenzene also makes it a promising candidate for materials science applications. Fluorinated ethers are known for their unique solvation properties and low surface tension, which can be advantageous in designing advanced liquid crystals or surfactants. Furthermore, the nitro group provides a handle for further functionalization through diazotization or coupling reactions with various aromatic or heteroaromatic compounds.
In terms of biological activity, preliminary investigations have suggested that certain derivatives of 1-(2,2-Difluoroethoxy)-2-nitrobenzene may exhibit interesting pharmacological profiles. For instance, modifications at the fluoroethyl moiety could lead to compounds with enhanced binding affinity to specific biological targets. While comprehensive biological evaluations are still under way, these findings underscore the compound's potential as a scaffold for drug discovery efforts.
The synthesis and application of 1-(2,2-Difluoroethoxy)-2-nitrobenzene also align with broader trends in sustainable chemistry. The development of efficient synthetic routes that minimize waste and utilize green chemistry principles is crucial for ensuring the long-term viability of pharmaceutical intermediates. Innovations in catalytic methods and solvent systems are being explored to make processes like those used in its preparation more environmentally benign.
As research continues to uncover new applications for fluorinated aromatic compounds, 1-(2,2-Difluoroethoxy)-2-nitrobenzene is poised to play an increasingly important role in both academic and industrial settings. Its unique structural features offer a rich palette for synthetic chemists to explore new molecular architectures with tailored properties. Whether used as an intermediate in drug synthesis or as a precursor for advanced materials, this compound exemplifies the intersection of organic chemistry and applied science.
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